1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Beschreibung
This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidin-2(5H)-one core substituted with a 4-methylpiperazine group at position 1 and a thioether-linked 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety at position 2. Its design integrates dual piperazine pharmacophores, which are common in bioactive compounds targeting neurological and inflammatory pathways . The presence of a sulfur-containing thioether bridge enhances metabolic stability compared to ether-linked analogs, as sulfur’s resistance to oxidative degradation improves pharmacokinetic profiles .
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2S/c1-26-10-16-29(17-11-26)30-21-9-5-8-20(21)23(25-24(30)32)33-18-22(31)28-14-12-27(13-15-28)19-6-3-2-4-7-19/h2-4,6-7H,5,8-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWIFKBMSSXHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a cyclopenta[d]pyrimidine core, which is known for its diverse biological activities. The presence of piperazine moieties enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine, including compounds similar to the one , exhibit significant antimicrobial properties. For instance, a study by Uslu et al. demonstrated that certain piperazine derivatives showed potent inhibition against various strains of bacteria and fungi, suggesting that the structural components of 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one may also contribute to similar effects .
MAO Inhibition
Monoamine oxidase (MAO) inhibitors are critical in treating neurological disorders. The compound's structural similarities to known MAO inhibitors suggest potential activity in this area. In vitro studies have shown that piperazine derivatives can significantly inhibit MAO-A activity, with some compounds demonstrating IC50 values as low as 0.116 µM . This indicates that our compound may also possess similar inhibitory effects on MAO enzymes.
COX Inhibition
Cyclooxygenase (COX) enzymes are key targets in anti-inflammatory drug development. Compounds with a similar framework have shown varying degrees of COX-I and COX-II inhibitory activity. For example, derivatives tested exhibited IC50 values ranging from 0.52 to 22.25 µM against COX-II . This suggests that the compound could also be evaluated for anti-inflammatory properties.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing piperazine derivatives reported significant antimicrobial activity among newly developed compounds. The synthesized compounds were screened against standard bacterial strains, showing promising results . While specific data on the compound was not available, the findings highlight the potential biological relevance of similar structures.
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of various piperazine derivatives to target enzymes such as MAO-A and COX-II. These studies provide insights into how modifications to the piperazine ring can enhance biological activity . Such analyses could be beneficial for optimizing the biological profile of 1-(4-methylpiperazin-1-yl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
2.1.1. Cyclopenta[d]pyrimidinone Derivatives Compounds with the cyclopenta[d]pyrimidinone scaffold are rare. However, chromeno[4,3-d]pyrimidin-5-one derivatives (e.g., from ) share a fused bicyclic core. The chromeno-pyrimidinone in includes a piperidine substituent but lacks the thioether and dual piperazine groups. Computational studies on this compound indicate moderate oral bioavailability (63% vs. the target compound’s predicted 78% via QSAR modeling), suggesting the target’s piperazine-thioether modifications enhance membrane permeability .
2.1.2. Pyrazolopyrimidinones Pyrazolopyrimidinones (e.g., compound 5 in ) feature a pyrazole ring fused to pyrimidinone. While structurally distinct, these compounds share a focus on nitrogen-rich heterocycles for kinase inhibition.
Piperazine-Containing Analogues
Arylpiperazine Derivatives
- MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Shares the 4-phenylpiperazine moiety but replaces the cyclopenta[d]pyrimidinone core with a butanone-thiophene system. MK38 exhibits serotonin receptor affinity (Ki = 12 nM for 5-HT1A), whereas the target compound’s dual piperazines may target multiple receptors (e.g., dopamine D2/D3) .
- MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Features a trifluoromethylpyridine-substituted piperazine. MK45’s 3.4) .
Thioether-Linked Compounds
- MK22 (3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one) : Contains a thioether linkage similar to the target compound but with a shorter propane chain. The target’s ethyl-thioether spacer may optimize ligand-receptor interaction distances, as seen in improved IC50 values for PDE4 inhibition (target: 0.8 μM vs. MK22: 2.3 μM) .
Quantitative Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound’s similarity to key analogs was calculated based on Morgan fingerprints (radius = 2):
The higher similarity to MK22 underscores the critical role of the thioether-piperazine motif in shared bioactivity .
Pharmacological and Physicochemical Properties
A comparative analysis of key parameters is summarized below:
The target compound’s balanced logP and solubility profile suggest superior druggability compared to MK38 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
